molecular formula C19H16N4O B4067392 2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Cat. No.: B4067392
M. Wt: 316.4 g/mol
InChI Key: GGKFTQKZRCCACA-ZHACJKMWSA-N
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Description

2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features an indole moiety, a triazole ring, and a phenol group

Properties

IUPAC Name

2-[5-[(E)-2-(1-methylindol-3-yl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-23-12-13(14-6-2-4-8-16(14)23)10-11-18-20-19(22-21-18)15-7-3-5-9-17(15)24/h2-12,24H,1H3,(H,20,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFTQKZRCCACA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC(=NN3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC(=NN3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Scientific Research Applications

2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring may enhance the compound’s stability and binding affinity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL apart is the combination of these three functional groups in a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 2
2-{3-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

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